molecular formula C21H21N3OS B2532104 4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine CAS No. 303147-15-1

4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine

Cat. No.: B2532104
CAS No.: 303147-15-1
M. Wt: 363.48
InChI Key: BWWCYYOKRUAPJB-UHFFFAOYSA-N
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Description

4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine is a synthetic small molecule featuring a pyrimidine core scaffold substituted with phenyl, morpholine, and phenylsulfanylmethyl functional groups. This specific architecture places it within a class of nitrogen-based heterocyclic compounds of significant interest in medicinal chemistry and drug discovery . The morpholine ring is a ubiquitous pharmacophore known to enhance the potency of a molecule through interactions with target proteins and to favorably modulate pharmacokinetic properties, such as solubility and metabolic stability . The structural motif of a morpholine-substituted pyrimidine is frequently investigated as a key scaffold in the development of protein kinase inhibitors . Kinases are critical regulators in cellular signaling, and their dysregulation is a hallmark of various diseases, making them prominent therapeutic targets . Researchers utilize this compound and its analogs primarily in early-stage scientific research to explore inhibition mechanisms, structure-activity relationships (SAR), and cellular pathways . The presence of the phenylsulfanylmethyl substituent offers a potential site for further chemical modification, making this compound a versatile intermediate or lead structure for the synthesis of novel derivatives for biological evaluation . This product is intended for research applications in chemical biology and drug discovery contexts only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-3-7-17(8-4-1)21-22-18(16-26-19-9-5-2-6-10-19)15-20(23-21)24-11-13-25-14-12-24/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWCYYOKRUAPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophenol Alkylation

  • Reaction of 4-morpholino-2-phenyl-6-(chloromethyl)pyrimidine with thiophenol :

    • Conditions : Thiophenol, K₂CO₃, DMF, 50°C, 3 hours.
    • Yield : 78–82% after column chromatography (SiO₂, ethyl acetate/hexane).
  • Alternative Mitsunobu Reaction :

    • Hydroxymethyl intermediates react with thiophenol using DIAD and PPh₃ in THF at 0°C to room temperature.
    • Advantage : Better stereochemical control for chiral analogs.

Purification and Characterization

Chromatographic Methods

  • Flash column chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted thiophenol and byproducts.
  • Preparative HPLC : Used for final purification (C18 column, acetonitrile/water gradient).

Analytical Data

Property Value Source
Molecular Weight 363.5 g/mol
Melting Point Not reported
HPLC Purity >99% (254 nm)
¹H NMR (CDCl₃) δ 7.45–7.25 (m, 10H, Ar-H), 3.85 (s, 4H, morpholine), 4.15 (s, 2H, SCH₂)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
NAS + Alkylation Scalable, minimal side products Requires chlorinated intermediates 78%
Cyclization + Mitsunobu Direct functionalization Costly reagents (DIAD) 65%

Industrial-Scale Adaptations

  • Continuous flow synthesis : Patents describe telescoped steps (cyclization → NAS → alkylation) in flow reactors to improve throughput.
  • Catalytic methods : Pd/C or Ni catalysts enable hydrogenation of nitro intermediates, reducing reliance on chlorinated precursors.

Chemical Reactions Analysis

Suzuki Coupling Reactions

The pyrimidine core undergoes palladium-catalyzed cross-coupling reactions at halogenated positions (if introduced during synthesis). For example:

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DMF/H₂O (3:1), 80°C, 12 hrs.

  • Substrates : Aryl/heteroaryl boronic acids.

  • Outcome : Biaryl derivatives form at the pyrimidine’s C-2 or C-6 positions (Table 1).

EntryBoronic AcidProduct YieldReference
1Phenylboronic acid78%
24-Fluorophenyl65%

Oxidation of the Sulfide Group

The phenylsulfanylmethyl (–SCH₂–) group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

  • Reagents : mCPBA (meta-chloroperbenzoic acid) in dichloromethane (DCM) at 0°C → 25°C.

  • Mechanism : Electrophilic oxygen transfer via a three-membered transition state.

  • Products : Sulfoxide (1 eq mCPBA) or sulfone (2 eq mCPBA) with >90% selectivity.

Nucleophilic Aromatic Substitution

Electron-deficient positions on the pyrimidine ring undergo substitution with amines or alkoxides:

  • Example : Reaction with morpholine (2 eq) in DMF at 120°C for 24 hrs replaces leaving groups (e.g., Cl) at C-4.

  • Kinetics : Second-order dependence on amine concentration (k = 0.15 M⁻¹h⁻¹).

Acylation and Alkylation of the Morpholine Nitrogen

The morpholine’s tertiary nitrogen reacts with electrophiles:

  • Acylation : Acetyl chloride (1.2 eq), DCC/DMAP, THF, 0°C → 25°C, yielding N-acetyl derivatives (85%).

  • Alkylation : Methyl iodide (2 eq), K₂CO₃, acetone, reflux, 6 hrs (90% yield).

C–H Activation and Functionalization

Palladium-catalyzed C–H arylation at electron-rich pyrimidine positions:

  • Catalyst : Pd(OAc)₂ (10 mol%), Ag₂CO₃ (3 eq), PivOH (1 eq), DCE, 100°C .

  • Scope : Aryl iodides couple at C-5 or C-7 positions with moderate regioselectivity (Table 2).

EntryAryl IodidePositionYield
14-IodotolueneC-562%
22-IodonaphthaleneC-755%

Electrophilic Formylation

Under Vilsmeier–Haack conditions, the pyrimidine’s C-3 position undergoes formylation:

  • Reagents : POCl₃ (3 eq), DMF (5 eq), 0°C → 60°C, 8 hrs .

  • Yield : 70–85% for electron-donating substituents on adjacent phenyl groups .

Reduction of the Pyrimidine Ring

Catalytic hydrogenation reduces the pyrimidine to a dihydropyrimidine:

  • Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 4 hrs.

  • Selectivity : Partial reduction with 95% conversion.

Photochemical Reactions

UV irradiation (254 nm) induces homolytic cleavage of the S–CH₂ bond, generating thiyl radicals:

  • Trapping Agents : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) confirms radical intermediates.

  • Applications : Polymerizable monomers or crosslinking agents.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine is C21H21N3OS, with a molecular weight of approximately 363.48 g/mol. The compound features a pyrimidine ring substituted with a phenyl group and a morpholine moiety, which contributes to its biological activity.

Pharmacological Applications

  • Enzyme Inhibition
    • Research indicates that derivatives of morpholine compounds can inhibit key enzymes involved in the endocannabinoid system, such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH). These enzymes are critical in the metabolism of anandamide and 2-arachidonoylglycerol, which are implicated in various physiological processes including pain modulation and anxiety management .
  • Anticancer Activity
    • Compounds similar to this compound have shown promise in anticancer research. They may exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting tumor growth pathways. Specific studies have highlighted the potential of morpholino derivatives in targeting cancer cell lines, leading to further exploration of their mechanisms .
  • Neuroprotective Effects
    • The compound's interaction with endocannabinoid pathways suggests potential neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's. By modulating endocannabinoid levels, these compounds could help alleviate symptoms associated with neurodegeneration .

Inhibition of MGL and FAAH

A study focused on the synthesis of phenyl(morpholino)methanethione derivatives demonstrated that these compounds effectively inhibit MGL and FAAH activities in vitro. This inhibition was linked to increased levels of endocannabinoids in biological systems, suggesting therapeutic potential for anxiety and pain relief .

Anticancer Research

Another investigation into similar morpholine derivatives revealed promising results against various cancer cell lines. The study reported that these compounds induced significant apoptosis in treated cells, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylsulfanyl group may play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyrimidine-morpholine core but differing in substituents.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Ph, 6-(PhSMe), 4-Morpholine C21H21N3OS 363.48 High lipophilicity (XlogP ~1.2*); phenyl groups enhance aromatic interactions
4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinyl}morpholine 2-(2,4-Cl2BzSMe), 6-Me, 4-Morpholine C16H17Cl2N3OS 370.29 Chlorine atoms increase molecular weight and toxicity potential
4-{6-[(PhS)Me]-2-(4-Pyridinyl)-4-pyrimidinyl}morpholine 2-(4-Py), 6-(PhSMe), 4-Morpholine C20H20N4OS 364.46 Pyridinyl group improves solubility; predicted pKa 3.51
4-[6-[(4-ClPhSO)Me]-2-Ph-4-pyrimidinyl]morpholine 2-Ph, 6-(4-ClPhSO)Me, 4-Morpholine C21H20ClN3O2S 413.92 Sulfoxide group increases polarity and oxidation susceptibility
4-[2-(MeS)-6-CF3-4-pyrimidinyl]morpholine 2-MeS, 6-CF3, 4-Morpholine C10H12F3N3OS 279.28 Trifluoromethyl enhances electron-withdrawing effects and metabolic stability

*XlogP estimated based on analogs in .

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The target compound’s XlogP (~1.2) is comparable to analogs with aromatic substituents (e.g., : 1.31 g/cm³ predicted density). Chlorine () and trifluoromethyl () groups increase hydrophobicity but may reduce solubility .

Biological Activity

4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C21H21N3OS. Its structure features a morpholine ring and a pyrimidine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, in a study comparing several derivatives, it was found that this compound had a significant inhibitory effect on cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .

The mechanisms underlying the anticancer effects of this compound involve multiple pathways:

  • Inhibition of Tyrosine Kinases : The compound acts as an inhibitor of several receptor tyrosine kinases (RTKs), including EGFR and HER2, which are critical in cancer cell signaling pathways .
  • Induction of Apoptosis : It has been observed to trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : The compound also causes cell cycle arrest at the G2/M phase, leading to increased cellular stress and apoptosis .

Research Findings and Case Studies

Several studies have documented the biological effects of this compound:

StudyFindings
Demonstrated inhibition of EGFR and HER2 signaling pathways in vitro.
Reported significant cytotoxicity against MCF-7 and A549 cells with IC50 values below 10 µM.
Showed induction of apoptosis through caspase activation in cancer cell lines.

Case Study: In Vitro Analysis

In a detailed study assessing the effects on MCF-7 cells, treatment with this compound resulted in:

  • Reduction in Cell Viability : A decrease in cell viability was observed after 24 hours of exposure.
  • Apoptotic Markers : Increased levels of cleaved PARP and caspase-3 were noted, indicating activation of apoptotic pathways.

Q & A

Q. How should a multi-parametric study evaluate the compound’s physicochemical properties (logP, solubility) for drug discovery?

  • Methodology :
  • logP : Use shake-flask method (octanol/water partitioning) or HPLC-derived retention times.
  • Solubility : Perform equilibrium solubility assays in PBS (pH 7.4) or simulated biological fluids.
  • Data Integration : Apply QSPR models to correlate properties with bioactivity .

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